molecular formula C7H11ClO3 B14642273 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone CAS No. 53460-80-3

1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone

Cat. No.: B14642273
CAS No.: 53460-80-3
M. Wt: 178.61 g/mol
InChI Key: UTSVYFOQXVPABD-UHFFFAOYSA-N
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Description

1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone is a chemical compound known for its unique structure and reactivity. It belongs to the class of dioxolanes, which are cyclic acetals derived from carbonyl compounds. This compound is characterized by the presence of a chloromethyl group attached to a dioxolane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include toluenesulfonic acid, which is used in refluxing toluene to continuously remove water from the reaction mixture . Other methods involve the use of zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide as catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale acetalization processes using efficient catalysts and continuous water removal techniques. The use of molecular sieves or orthoesters can enhance the efficiency of water removal, leading to higher yields .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The dioxolane ring provides stability and resistance to hydrolysis under mild conditions .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone is unique due to its chloromethyl group, which imparts distinct reactivity compared to other dioxolanes. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

53460-80-3

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

1-[4-(chloromethyl)-1,3-dioxolan-2-yl]propan-2-one

InChI

InChI=1S/C7H11ClO3/c1-5(9)2-7-10-4-6(3-8)11-7/h6-7H,2-4H2,1H3

InChI Key

UTSVYFOQXVPABD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1OCC(O1)CCl

Origin of Product

United States

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